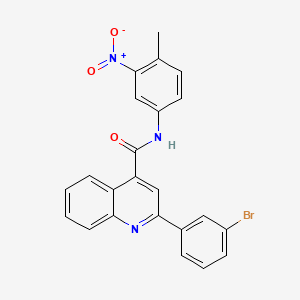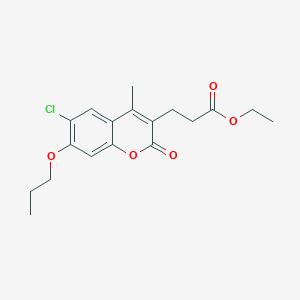![molecular formula C21H18ClNO3 B4723395 N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4723395.png)
N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide
Übersicht
Beschreibung
N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide, also known as CP 945,598, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide 945,598 is believed to exert its pharmacological effects through its interaction with the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and are involved in regulating inflammation and immune responses. N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide 945,598 acts as a CB2 receptor agonist, which leads to the activation of downstream signaling pathways that ultimately result in the observed pharmacological effects.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide 945,598 has been shown to reduce inflammation and pain in various animal models of disease. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide 945,598 has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide 945,598 in lab experiments is its specificity for CB2 receptors, which allows for the selective activation of this receptor subtype. However, one limitation of using N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide 945,598 is its relatively low potency compared to other CB2 receptor agonists.
Zukünftige Richtungen
Future research on N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide 945,598 could focus on optimizing its potency and selectivity for CB2 receptors. Additionally, further studies could investigate its potential therapeutic applications in treating various diseases, such as neurodegenerative diseases and chronic pain. Finally, more research could be conducted on the safety and toxicity of N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide 945,598 to determine its potential for use in clinical settings.
In conclusion, N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide 945,598 is a synthetic compound with potential therapeutic applications in various fields of research. Its mechanism of action involves its interaction with CB2 receptors, which leads to its observed pharmacological effects. Future research could focus on optimizing its potency and selectivity for CB2 receptors and investigating its potential therapeutic applications in treating various diseases.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide 945,598 has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide 945,598 has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-15-3-2-4-20(13-15)25-14-21(24)23-17-7-11-19(12-8-17)26-18-9-5-16(22)6-10-18/h2-13H,14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABGRGGRENIBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,2-trifluoro-N-(4-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4723344.png)
![4-{[3-(2-ethyl-6-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4723352.png)
![N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4723378.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-furylmethyl)propanamide](/img/structure/B4723386.png)

![3-[3-(1,3-benzodioxol-5-ylamino)-2-cyano-3-oxo-1-propen-1-yl]phenyl 3-methylbenzoate](/img/structure/B4723401.png)

![2,4-dichloro-N-[1-(2,4-dichlorobenzoyl)-3-methyl-2(1H)-pyridinylidene]benzamide](/img/structure/B4723411.png)

![5-bromo-2-chloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4723418.png)
![5-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4723426.png)
